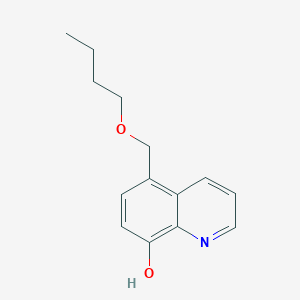
5-(Butoxymethyl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 8-Hidroxiquinolina-5-il metóxido de butilo es un derivado de la 8-hidroxiquinolina, un compuesto conocido por sus diversas actividades biológicas. Este compuesto presenta un anillo de quinolina con un grupo butoximetilo unido en la posición 5 y un grupo hidroxilo en la posición 8. La presencia de estos grupos funcionales confiere propiedades químicas y biológicas únicas a la molécula.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 8-Hidroxiquinolina-5-il metóxido de butilo suele implicar la funcionalización de la 8-hidroxiquinolina. Un método común es la alquilación de la 8-hidroxiquinolina con cloruro de butoximetilo en presencia de una base como el carbonato de potasio. La reacción suele llevarse a cabo en un disolvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas para facilitar la reacción de sustitución .
Métodos de producción industrial
La producción industrial de 8-Hidroxiquinolina-5-il metóxido de butilo puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, la aplicación de principios de química verde, como el reciclaje de disolventes y el uso de materiales de partida renovables, puede hacer que el proceso sea más sostenible .
Análisis de las reacciones químicas
Tipos de reacciones
El 8-Hidroxiquinolina-5-il metóxido de butilo experimenta diversas reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo en la posición 8 se puede oxidar para formar derivados de quinona.
Reducción: El anillo de quinolina se puede reducir en condiciones específicas para producir derivados de dihidroquinolina.
Sustitución: El grupo butoximetilo se puede sustituir por otros grupos alquilo o arilo mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o borohidruro de sodio.
Sustitución: Haluros de alquilo o haluros de arilo en presencia de una base como el hidruro de sodio o el carbonato de potasio.
Principales productos formados
Oxidación: Derivados de quinona.
Reducción: Derivados de dihidroquinolina.
Sustitución: Varios derivados de 8-hidroxiquinolina sustituidos con alquilo o arilo.
Análisis De Reacciones Químicas
Types of Reactions
5-(Butoxymethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The butoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various alkyl or aryl-substituted quinolin-8-ol derivatives.
Aplicaciones Científicas De Investigación
El 8-Hidroxiquinolina-5-il metóxido de butilo tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como ligando en química de coordinación para formar complejos metálicos con propiedades únicas.
Biología: Exhibe actividades antimicrobianas y antifúngicas, lo que lo convierte en un candidato potencial para el desarrollo de nuevos antibióticos.
Medicina: Se investiga por sus propiedades anticancerígenas y su posible uso en el tratamiento de enfermedades neurodegenerativas.
Industria: Se utiliza en la síntesis de colorantes, pigmentos y otros productos químicos finos
Mecanismo De Acción
El mecanismo de acción del 8-Hidroxiquinolina-5-il metóxido de butilo implica su interacción con varios objetivos moleculares:
Objetivos moleculares: El compuesto puede quelar iones metálicos, interrumpiendo las enzimas esenciales dependientes de metales en los microorganismos.
Vías implicadas: Puede interferir con los mecanismos de síntesis y reparación del ADN, lo que conduce a la muerte celular en las células cancerosas. .
Comparación Con Compuestos Similares
Compuestos similares
8-Hidroxiquinolina: El compuesto principal con actividades biológicas similares pero carece del grupo butoximetilo.
8-Hidroxi-5-metilquinolina: Un derivado con un grupo metilo en lugar de un grupo butoximetilo, que exhibe diferente solubilidad y reactividad.
8-Hidroxiquinolina-5-il metóxido de etilo: Otro derivado con un grupo etoximetilo, que muestra variaciones en la actividad biológica y las propiedades químicas
Unicidad
El 8-Hidroxiquinolina-5-il metóxido de butilo destaca por su mayor lipofilia y su capacidad para formar complejos metálicos estables. Estas propiedades lo hacen más efectivo en ciertas aplicaciones biológicas, como cruzar las membranas celulares y atacar patógenos intracelulares .
Propiedades
Número CAS |
22049-22-5 |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
5-(butoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C14H17NO2/c1-2-3-9-17-10-11-6-7-13(16)14-12(11)5-4-8-15-14/h4-8,16H,2-3,9-10H2,1H3 |
Clave InChI |
DAMLYOOUAWIJTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC1=C2C=CC=NC2=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



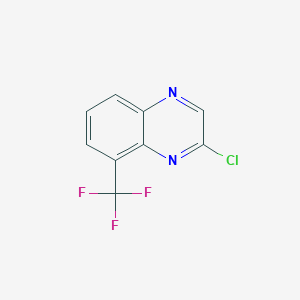
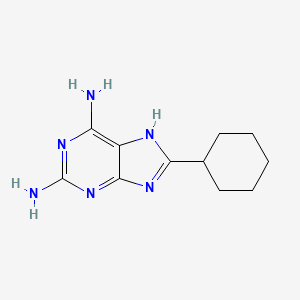
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11878420.png)
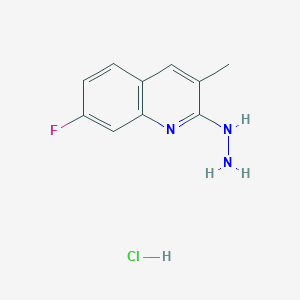




![4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11878444.png)
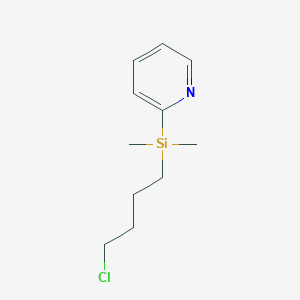

![(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol](/img/structure/B11878474.png)

